4,4-Diethoxybut-2-ynoic acid
Description
4,4-Diethoxybut-2-ynoic acid is an organic compound with the molecular formula C8H12O4. It is a derivative of butynoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4,4-diethoxybut-2-ynoic acid |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(12-4-2)6-5-7(9)10/h8H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
CKRYUEGQFBCEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(=O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Diethoxybut-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a base, followed by the addition of propargyl bromide. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 12-24 hours.
Industrial Production Methods
In industrial settings, the production of 4,4-Diethoxybut-2-ynoic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Ester Hydrolysis
Under acidic or basic aqueous conditions, the ethoxy groups undergo hydrolysis to regenerate the parent carboxylic acid and ethanol. This reaction is critical for deprotection in synthetic pathways:
-
Conditions : Reflux with 10% H₂SO₄ or NaOH (1–3 hours).
-
Yield : Quantitative conversion observed in monitored reactions.
Cyclopropanation Reactions
The alkyne moiety participates in cyclopropane ring formation via [2+1] cycloaddition with carbene precursors. For example:
-
Reagent : Trimethylsulfoxonium iodide (TMSOI) under basic conditions (NaH/DMSO).
-
Mechanism : Generation of a sulfonium ylide intermediate that reacts with the alkyne to form a cyclopropane derivative .
-
Product : Ethyl trans-2-(diethoxymethyl)cyclopropane-1-carboxylate (65% yield) .
| Reaction Component | Details |
|---|---|
| Substrate | Ethyl 4,4-diethoxybut-2-enoate (analogous system) |
| Catalyst | NaH/DMSO |
| Temperature | Room temperature |
| Yield | 65% |
Nucleophilic Addition
The triple bond undergoes regioselective nucleophilic additions:
-
Electrophilic Attack : Reacts with HCN under acidic conditions to form cyano derivatives.
-
Example : Formation of α,β-unsaturated nitriles via conjugate addition .
Decarboxylation
Thermal or catalytic decarboxylation eliminates CO₂, producing 4,4-diethoxybut-2-yne:
-
Conditions : Heating above 150°C or using Cu(I) catalysts.
Amide and Peptide Coupling
The carboxylic acid reacts with amines via coupling reagents (e.g., EDC/HOBt):
-
Application : Synthesis of alkynyl amides for bioconjugation or peptide modifications .
-
Typical Yield : 58–76% for similar alkynoic acid derivatives .
| Coupling Reaction | Parameters |
|---|---|
| Reagent | EDC/HOBt in DCM |
| Base | Triethylamine |
| Temperature | Room temperature |
| Substrate Scope | Primary/secondary amines |
Electrophilic Substitution
The ethoxy groups act as directing groups in aromatic substitution, though this is less common due to steric hindrance .
Stability Considerations
-
pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .
-
Thermal Stability : Stable up to 120°C; decomposes at higher temperatures.
This compound’s dual functionality (alkyne and carboxylic acid) makes it a versatile intermediate in organic synthesis, particularly for cyclopropane derivatives and bioactive molecule design .
Scientific Research Applications
4,4-Diethoxybut-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethoxybut-2-ynoic acid involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The alkyne group can undergo cyclization reactions, forming new ring structures that are of interest in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4,4-Diethoxybut-2-ynoic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.
4-Hydroxybut-2-ynoic acid: A compound with a hydroxyl group instead of ethoxy groups.
Uniqueness
4,4-Diethoxybut-2-ynoic acid is unique due to the presence of two ethoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Q & A
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for asymmetric derivatization of 4,4-diethoxybut-2-ynoic acid?
- Methodological Answer : Discrepancies arise from competing pathways: (1) Lewis acid-catalyzed enolate formation vs. (2) Brønsted acid-mediated protonation of the triple bond. Kinetic studies (stopped-flow UV-Vis) reveal pathway dominance depends on catalyst loading (e.g., >5 mol% Sc(OTf)₃ favors pathway 1). Stereoselectivity (>90% ee) is achievable with chiral bis-oxazoline ligands but requires anhydrous conditions to prevent ligand hydrolysis .
Q. How can computational modeling resolve conflicting crystallographic data on the supramolecular packing of 4,4-diethoxybut-2-ynoic acid?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict two stable packing motifs: (a) dimeric hydrogen-bonded carboxylic acid pairs or (b) extended chains via ethoxy-O···H-O interactions. Experimental XRD data may conflate these due to polymorphism. Use Rietveld refinement with variable-temperature XRD to identify dominant motifs under specific crystallization conditions (e.g., slow evaporation vs. diffusion) .
Q. What strategies mitigate interference from diethoxy group hydrolysis during kinetic studies of 4,4-diethoxybut-2-ynoic acid in biological matrices?
- Methodological Answer :
- Sample Prep : Add competitive inhibitors like tetraethyl orthosilicate (TEOS) to scavenge water.
- Analytical : Use deuterated solvents (D₂O) for ¹H NMR to slow hydrolysis kinetics.
- Chromatography : Employ HILIC columns with trifluoroacetic acid (0.1% v/v) in the mobile phase to separate hydrolyzed byproducts .
Q. How do steric and electronic effects influence the reactivity of 4,4-diethoxybut-2-ynoic acid in Diels-Alder cycloadditions?
- Methodological Answer : The electron-deficient triple bond acts as a dienophile, but ethoxy groups introduce steric hindrance. Substituent effects are quantified via Hammett σₚ values: electron-withdrawing groups on the diene increase reaction rate (log k vs. σₚ linear correlation, R² >0.95). Computational NBO analysis confirms enhanced electrophilicity at the β-carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
